molecular formula C19H15BrFN5O3 B2596324 5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922045-09-8

5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2596324
CAS No.: 922045-09-8
M. Wt: 460.263
InChI Key: JUUGHWFGVPSVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15BrFN5O3 and its molecular weight is 460.263. The purity is usually 95%.
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Biological Activity

5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a bromine atom and a fluorobenzyl group may enhance its interaction with biological targets. The molecular formula is C20_{20}H20_{20}BrF1_{1}N4_{4}O3_{3}.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. It is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that compounds with similar structures exhibit selective inhibition of COX-II over COX-I, reducing potential side effects such as gastrointestinal irritation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against COX-II. The IC50_{50} value for this compound was found to be approximately 0.52 μM , indicating potent anti-inflammatory properties compared to standard drugs like Celecoxib (IC50_{50} = 0.78 μM) .

In Vivo Studies

In vivo studies have corroborated the in vitro findings. For instance, administration of the compound in animal models resulted in a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib , highlighting its potential as an effective anti-inflammatory agent .

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed significant reduction in paw edema and inflammatory markers compared to control groups.

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of this compound against various cancer cell lines, including HeLa and A375. The compound exhibited notable cytotoxicity with IC50_{50} values ranging from 0.36 μM to 1.8 μM , indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

Compound NameTarget EnzymeIC50_{50} ValueSelectivity
5-bromo-N-(2-(...COX-II0.52 μMHigh
CelecoxibCOX-II0.78 μMModerate
PYZ16COX-II0.52 μMHigh

Properties

IUPAC Name

5-bromo-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5O3/c20-16-5-4-15(29-16)18(27)22-6-7-26-17-14(9-24-26)19(28)25(11-23-17)10-12-2-1-3-13(21)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUGHWFGVPSVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.